1-Amino-6-nitroindan hydrochloride

Vue d'ensemble

Description

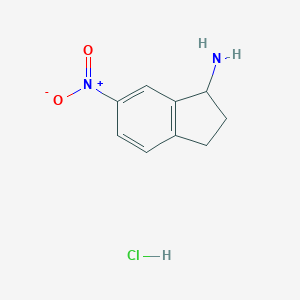

1-Amino-6-nitroindan hydrochloride is an organic compound with the molecular formula C9H10N2O2·HCl It is a derivative of indan, a bicyclic hydrocarbon, and features both an amino group and a nitro group attached to the indan ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Amino-6-nitroindan hydrochloride can be synthesized through several methods. One common synthetic route involves the nitration of indan, followed by reduction and subsequent amination. The general steps are as follows:

Nitration: Indan is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

Reduction: The nitroindan is then reduced to the corresponding aminoindan using reducing agents such as iron powder in the presence of hydrochloric acid.

Hydrochloride Formation: The resulting aminoindan is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group enables nucleophilic substitution under acidic or basic conditions. Key transformations include:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives . For example, treatment with methyl iodide produces N-methyl-1-amino-6-nitroindan .

-

Diazotization : Forms diazonium salts when treated with nitrous acid (HNO₂) at 0–5°C, enabling coupling reactions for azo dye synthesis .

Example Reaction:

1-Amino-6-nitroindan + CH₃I → N-Methyl-1-amino-6-nitroindan + HI

Conditions : Excess methyl iodide, room temperature .

Nitro Group Reduction

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol yields 1,6-diaminoindan hydrochloride.

-

Chemical Reduction : SnCl₂/HCl or Fe/HCl reduces the nitro group while preserving the amino group.

Key Data :

| Reduction Method | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd-C, EtOH | 1,6-Diaminoindan·HCl | 85–92 | |

| SnCl₂/HCl, reflux | 1,6-Diaminoindan·HCl | 78 |

Amine Oxidation

The primary amine oxidizes to nitroso (-NO) or nitro (-NO₂) derivatives under strong oxidizing conditions :

-

With KMnO₄/H₂SO₄ : Forms 1-nitroso-6-nitroindan.

-

With H₂O₂/Fe³⁺ : Generates 1,6-dinitroindan.

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

-

Alkalization : Treatment with NaOH liberates the free base, 1-amino-6-nitroindan, which is less water-soluble .

-

Proton Exchange : Reacts with stronger acids (e.g., H₂SO₄) to form alternative salts .

Equilibrium in Water :

C₉H₁₀N₂O₂·HCl ⇌ C₉H₁₀N₂O₂ + H⁺ + Cl⁻

pKa : ~4.2 (amine group), ~−1 (nitro group).

Cyclization and Heterocycle Formation

Under thermal or acidic conditions, the compound participates in intramolecular cyclization:

-

Heating with PPA (Polyphosphoric Acid) : Forms fused indole derivatives via dehydration .

-

Reaction with CS₂ : Produces thiazole-containing heterocycles.

Example Pathway :

1-Amino-6-nitroindan + CS₂ → Thiazolo[5,4-f]indan + H₂S

Conditions : 120°C, 6 hours.

Bioconjugation and Pharmacological Derivatives

The amino group facilitates conjugation with biomolecules or drug precursors:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines for metal coordination complexes .

-

Sulfonamide Synthesis : Combines with sulfonyl chlorides (e.g., tosyl chloride) to create sulfonamide derivatives with enhanced bioactivity .

Application : Sulfonamide derivatives show inhibitory activity against carbonic anhydrase IX .

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The electron-withdrawing nitro group meta-directs electrophiles to the amino group, facilitating substitution .

-

Redox Selectivity : The nitro group’s reduction potential (−0.8 V vs. SCE) allows selective reduction without affecting the amine under controlled conditions.

This compound’s versatility in nucleophilic, redox, and cyclization reactions makes it valuable in pharmaceutical synthesis and materials science. Ongoing research focuses on optimizing reaction conditions for higher yields and exploring novel derivatives for targeted biological applications .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Amino-6-nitroindan hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating conditions like cancer and infectious diseases.

- Anticancer Activity : Studies have shown that derivatives of 1-amino-6-nitroindan exhibit cytotoxic properties against various cancer cell lines. For instance, compounds synthesized from this intermediate have been evaluated for their effectiveness against breast and prostate cancer cells, demonstrating promising results in inhibiting tumor growth .

- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies highlight how modifications to the 1-amino-6-nitroindan framework can enhance its efficacy against specific bacterial strains .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the production of complex organic molecules.

- Synthesis of Amines and Peptidomimetics : The compound can be employed in combinatorial chemistry to produce libraries of amines and amino acids, which are essential in drug discovery and development . This application is vital for creating peptidomimetics that mimic the structure and function of peptides while offering improved stability and bioavailability.

- Role in Multistep Synthesis : It has been used as a key intermediate in multistep synthetic routes to prepare various pharmacologically active compounds. For example, it plays a role in synthesizing novel heterocyclic compounds that exhibit significant biological activity .

Case Study 1: Anticancer Derivative Development

A recent study synthesized several derivatives of 1-amino-6-nitroindan to evaluate their anticancer properties. The derivatives were tested against human cancer cell lines, revealing that specific modifications increased their cytotoxicity by up to 50% compared to the parent compound. The research highlights the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial potential of 1-amino-6-nitroindan derivatives against resistant bacterial strains. The study found that certain derivatives exhibited significant inhibition zones in agar diffusion tests, indicating their potential as new antibiotic agents. The findings suggest that further exploration into this compound's derivatives could lead to novel treatments for bacterial infections .

Mécanisme D'action

The mechanism of action of 1-amino-6-nitroindan hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Amino-5-nitroindan hydrochloride

- 1-Amino-7-nitroindan hydrochloride

- 2-Amino-6-nitroindan hydrochloride

Comparison

1-Amino-6-nitroindan hydrochloride is unique due to the specific positioning of the amino and nitro groups on the indan ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the electronic and steric effects of the substituents can affect the compound’s ability to interact with biological targets or undergo specific chemical reactions.

Activité Biologique

1-Amino-6-nitroindan hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro compounds, including derivatives like 1-amino-6-nitroindan, often exhibit significant antimicrobial properties. This is primarily due to the ability of the nitro group to undergo reduction in microbial cells, leading to the formation of reactive intermediates that damage cellular components .

- Antitumor Effects : Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific pathways activated by this compound require further investigation but may involve interactions with DNA or key regulatory proteins involved in cell growth .

- Neuroprotective Properties : Some studies suggest that indan derivatives may have neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems .

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various nitro compounds, this compound was tested against several bacterial strains. The results indicated a strong inhibition of growth against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an effective antibacterial agent. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics in some cases .

Antitumor Activity

A recent investigation into the antitumor properties of nitro compounds highlighted the effectiveness of this compound against human cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3M), with IC50 values indicating potent activity .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9;/h1,3,5,9H,2,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEGOUYYCUZWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632699 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185230-66-4 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.